1-Methyl-6-nitro-1H-indazole
Overview
Description
1-Methyl-6-nitro-1H-indazole is a chemical compound that belongs to the class of indazoles, which are heterocyclic aromatic organic compounds. Indazoles are characterized by a fused pyrrole and benzene ring, and in the case of 1-methyl-6-nitro-1H-indazole, the molecule is further substituted with a methyl group at the 1-position and a nitro group at the 6-position.
Synthesis Analysis
The synthesis of 1H-indazoles can be achieved through various methods. One such method involves the reaction of N-tosylhydrazones with nitroaromatic compounds under transition-metal-free conditions, which shows a wide substrate scope and has been applied to the formal synthesis of bioactive compounds . Another approach for the N-methylation of indazoles, which could potentially be applied to 1-methyl-6-nitro-1H-indazole, uses a KOH–DMSO system, leading to a mixture of nitroindazole isomers . Additionally, new synthetic routes have been explored, such as the 1,3-dipolar cycloaddition of nitrile imines and benzyne, which affords N(1)-C(3) disubstituted indazoles .
Molecular Structure Analysis
The molecular structure of indazole derivatives has been extensively studied. For instance, the crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole reveals a planar indazole system with no classical hydrogen bonds observed in the structure . Similarly, 2,3-dimethyl-6-nitro-2H-indazole has an almost planar indazole ring system, and its crystal structure is stabilized by intermolecular C—H⋯O interactions and aromatic π–π contacts . These findings suggest that 1-methyl-6-nitro-1H-indazole would also exhibit a planar structure with potential for similar intermolecular interactions.
Chemical Reactions Analysis
Indazole derivatives undergo various chemical transformations. For example, the reduction of nitroindazole isomers can afford pure indazole amines, which can then be used in further condensation reactions . The crystal and molecular structure of biologically active nitroindazoles have been characterized, and their reactivity includes intermolecular halogen bonds and hydrogen bonding, which could be relevant for the reactivity of 1-methyl-6-nitro-1H-indazole .
Physical and Chemical Properties Analysis
The physical and chemical properties of indazole derivatives are influenced by their molecular structure. The planarity of the indazole system and the presence of substituents such as nitro and methyl groups affect the compound's reactivity and interaction with other molecules. For instance, the nitro group is a strong electron-withdrawing group that can influence the electron density of the indazole ring and its reactivity in chemical reactions . The methyl group, on the other hand, is an electron-donating group that can have a stabilizing effect on the molecule .
Scientific Research Applications
Synthesis and Transformations : The synthesis and transformation of compounds related to 1-Methyl-6-nitro-1H-indazole have been a subject of study. For example, N-methylation of 5-nitro-1H-indazole resulted in a mixture of 1-methyl-5(6)-nitroindazoles, which further undergo various chemical transformations. These processes are significant in the synthesis of complex heterocyclic compounds (El’chaninov, Aleksandrov, & Stepanov, 2018).
Crystal Structure Analysis : The crystal structure of compounds like 3-chloro-1-methyl-5-nitro-1H-indazole has been analyzed to understand their molecular configuration. Such studies are crucial for developing a deeper understanding of the physical and chemical properties of these compounds (Kouakou et al., 2015).
Molecular Structure Studies : The molecular structure of biologically active nitroindazoles, including variants of 1-methyl-6-nitro-1H-indazole, has been characterized using techniques like X-ray diffraction and NMR spectroscopy. Such studies are vital in medicinal chemistry for understanding the interaction of these compounds with biological systems (Cabildo et al., 2011).
Antibacterial and Antifungal Activities : Some derivatives of 6-nitro-1H-indazole have been synthesized and evaluated for their antibacterial, antifungal, and antitubercular activities. This research is crucial in the search for new therapeutic agents against various infectious diseases (Samadhiya et al., 2012).
Synthesis for Medicinal Applications : The synthesis of compounds like 2,3-diethyl-6-nitro-2H-indazole, related to 1-Methyl-6-nitro-1H-indazole, has been explored for their potential as novel molecule-targeting angiogenesis inhibitors, which could have significant implications in cancer treatment (Zhongshi, 2010).
New Heterocyclic System Synthesis : Research has been conducted on the synthesis of new heterocyclic systems, like isoxazolo[4,3-e]indazole, starting from 1-methyl-5-nitro-1H-indazole. This research is fundamental in organic chemistry for developing new molecular frameworks with potential applications in various fields (Ghaemi & Pordel, 2016).
properties
IUPAC Name |
1-methyl-6-nitroindazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-10-8-4-7(11(12)13)3-2-6(8)5-9-10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUWHJYXETJCCPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)[N+](=O)[O-])C=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00218628 | |
Record name | 1H-Indazole, 1-methyl-6-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00218628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-6-nitro-1H-indazole | |
CAS RN |
6850-23-3 | |
Record name | 1-Methyl-6-nitro-1H-indazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6850-23-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methyl-6-nitroindazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006850233 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6850-23-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131654 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-Indazole, 1-methyl-6-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00218628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Methyl-6-nitroindazole | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9A5CDA4RL3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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